Ivabradine Demonstrates Superior Heart Rate Reduction to Beta-Blockers in CTCA Pretreatment
Ivabradine provides significantly greater heart rate reduction than beta-blockers during computed tomography coronary angiography (CTCA) pretreatment. In a meta-analysis of eight RCTs (N=1,324 patients), ivabradine increased the odds of achieving the target heart rate (<65 bpm) by 5-fold compared to beta-blockers [1]. The mean difference in heart rate reduction during CTCA was -4.39 bpm favoring ivabradine, with a mean percentage reduction advantage of 7.18% [1].
| Evidence Dimension | Heart rate reduction during CTCA |
|---|---|
| Target Compound Data | Odds ratio 5.02 for achieving target HR <65 bpm; mean reduction advantage -4.39 bpm; percentage reduction advantage 7.18% |
| Comparator Or Baseline | Beta-blockers (various agents, including metoprolol and esmolol) |
| Quantified Difference | OR 5.02 (95% CI 3.16-7.98, p<0.00001); MD -4.39 bpm (95% CI -4.80 to -3.99, p<0.00001); percentage MD 7.18% (95% CI 5.64-8.72, p<0.00001) |
| Conditions | Meta-analysis of 8 randomized controlled trials; 1,324 patients undergoing CTCA |
Why This Matters
This demonstrates that ivabradine is a measurably more effective alternative to beta-blockers for achieving optimal imaging conditions in CTCA, a setting where rapid and predictable heart rate control directly impacts diagnostic quality.
- [1] Qiu S, Shi S, Ping H, Zhou S, Wang H, Yang B. Efficacy of ivabradine versus β-blockers for heart rate reduction during computed tomography coronary angiography: a meta-analysis of randomized controlled trials. Cardiology. 2016;134(3):267-274. doi:10.1159/000446234. View Source
